Resolvin E1 is a specialized pro-resolving mediator derived from the omega-3 fatty acid eicosapentaenoic acid. It plays a crucial role in the resolution of inflammation, promoting the return to homeostasis following an inflammatory response. Resolvins, including resolvin E1, are synthesized in response to inflammatory stimuli and are involved in various physiological processes, including the modulation of immune responses and tissue repair.
The primary source of resolvin E1 is eicosapentaenoic acid, which is found in high concentrations in fish oils. The biosynthesis of resolvin E1 occurs through enzymatic pathways involving lipoxygenases and cyclooxygenases, particularly in human neutrophils and endothelial cells during inflammatory responses .
Resolvin E1 belongs to a class of bioactive lipids known as specialized pro-resolving mediators. These molecules are characterized by their ability to actively promote the resolution of inflammation rather than merely suppressing it. They are classified under oxylipins, which are oxygenated derivatives of fatty acids .
The synthesis of resolvin E1 can be achieved through both natural biosynthetic pathways and total chemical synthesis. The natural synthesis involves the conversion of eicosapentaenoic acid via enzymatic reactions catalyzed by lipoxygenases and cyclooxygenases. In contrast, total chemical synthesis has been developed to produce resolvin E1 in a laboratory setting, allowing for greater control over purity and yield.
Total synthesis methods typically involve multiple steps, including stereoselective synthesis techniques that ensure the correct configuration of the molecule. For instance, one reported method utilizes a series of reactions including oxidation, reduction, and cyclization steps to construct the complex structure of resolvin E1 . The total synthesis can be cumbersome, often requiring more than twenty steps and careful purification processes to isolate the desired product from isomeric mixtures .
Resolvin E1 is chemically defined as 18-hydroxy-eicosapentaenoic acid with a specific stereochemistry at several chiral centers. Its structure includes multiple double bonds and hydroxyl groups that contribute to its biological activity.
Resolvin E1 participates in various biochemical reactions that mediate its effects on inflammation. It interacts with specific receptors such as leukotriene B4 receptor BLT1 and ChemR23, influencing cellular signaling pathways that regulate immune responses.
The conversion of eicosapentaenoic acid to resolvin E1 involves several key enzymatic steps:
Resolvin E1 exerts its effects primarily through its action on immune cells such as neutrophils and macrophages. It promotes apoptosis (programmed cell death) of neutrophils and enhances the clearance of apoptotic cells by macrophages, facilitating tissue repair.
Research indicates that resolvin E1 reduces pro-inflammatory cytokine production while enhancing anti-inflammatory signals, effectively shifting the balance towards resolution rather than perpetuation of inflammation . Its mechanism also includes modulation of chemokine gradients that influence immune cell migration.
Resolvin E1 is a colorless to pale yellow oil at room temperature. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
Resolvin E1 has garnered interest for its potential therapeutic applications across various fields:
Resolvin E1 (RvE1; 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid) is a specialized pro-resolving mediator (SPM) enzymatically derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). Its biosynthesis involves cell-type-specific oxygenases and transcellular metabolic cooperation, resulting in stereochemically defined compounds with potent bioactions [1] [8].
The canonical biosynthesis of RvE1 initiates with the conversion of EPA to 18R-hydroxy-EPE (18R-HEPE) via aspirin-independent pathways involving cytochrome P450 enzymes or microbial cytochrome P450-like activity in mammalian tissues [9]. This intermediate is subsequently transformed by human neutrophil 5-lipoxygenase (5-LOX), which inserts molecular oxygen at carbon 5 to form an unstable epoxide intermediate (5(6)-epoxy-18R-HEPE) [1] [8]. This epoxide is hydrolyzed by leukotriene A4 hydrolase (LTA4H)—an enzyme traditionally associated with pro-inflammatory leukotriene B4 synthesis—to yield RvE1 [8]. Crucially, LTA4H exhibits stringent stereoselectivity, generating RvE1 with the natural 5S,12R,18R configuration essential for its bioactivity [8]. This pathway is summarized in Table 1.
Table 1: Enzymatic Steps in RvE1 Biosynthesis
Substrate | Enzyme | Product | Tissue/Cell Type |
---|---|---|---|
EPA | CYP450 / Microbial P450 | 18R/S-HEPE | Vascular endothelium, Liver |
18R-HEPE | 5-Lipoxygenase (5-LOX) | 5(6)-epoxy-18R-HEPE | Neutrophils |
5(6)-epoxy-18R-HEPE | LTA₄ Hydrolase (LTA4H) | RvE1 (5S,12R,18R-triHEPE) | Neutrophils, Macrophages |
Aspirin (acetylsalicylic acid) profoundly redirects EPA metabolism toward enhanced RvE1 production through a unique mechanism. Aspirin acetylates cyclooxygenase-2 (COX-2) at serine 516, inhibiting its cyclooxygenase activity while converting it into a 15R-lipoxygenase [2] [8]. Acetylated COX-2 then oxygenates EPA to 18R-hydroxy-EPE (18R-HEPE) instead of producing prostaglandins [8] [10]. This "aspirin-triggered" 18R-HEPE serves as the substrate for transcellular biosynthesis: it is released from endothelial or epithelial cells and taken up by adjacent leukocytes (primarily neutrophils), where 5-LOX and LTA4H convert it to aspirin-triggered RvE1 (AT-RvE1)—structurally identical to native RvE1 [1] [8]. This pathway significantly amplifies endogenous RvE1 levels during inflammation resolution and produces epimers resistant to rapid inactivation [8].
Beyond the LOX-driven pathways, cytochrome P450 (CYP) monooxygenases contribute to RvE1 biosynthesis, particularly in hepatic and renal tissues. Human CYP isoforms (e.g., CYP2C, CYP2J) can directly oxygenate EPA to form 18-hydroxylated EPA isomers (18-HEPE) [9]. While this pathway primarily generates the 18S epimer, it serves as an alternative source of precursors for resolvin synthesis, especially in tissues with low COX-2 or 5-LOX expression [9]. Notably, the 18S epimer can be further metabolized by 5-LOX to form 18S-RvE1, an epimer with bioactivity comparable to the native 18R form in some model systems [8]. This pathway underscores the metabolic flexibility in RvE1 production across different organs.
RvE1 undergoes rapid enzymatic inactivation to limit its spatial and temporal actions. The primary route involves NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 18R-hydroxyl group of RvE1 to a ketone, forming 18-oxo-RvE1 [3] [4]. This metabolite is biologically inactive, as demonstrated by its inability to inhibit neutrophil infiltration or enhance macrophage phagocytosis at concentrations where RvE1 is potent [3] [5]. In humans, an additional major inactivation pathway involves ω-hydroxylation at carbon 20 by neutrophil CYP enzymes, yielding 20-hydroxy-RvE1 and subsequently 20-carboxy-RvE1 via further oxidation [4] [5]. Other routes include double-bond reduction (e.g., 10,11-dihydro-RvE1). The tissue-specific predominance of these pathways (e.g., dehydrogenation in murine lung vs. ω-oxidation in human neutrophils) contributes to variable RvE1 half-lives [5]. To overcome inactivation, stable analogs like 19-(p-fluorophenoxy)-RvE1 have been synthesized, resisting dehydrogenation while retaining pro-resolving activity [3] [4].
Table 2: Major Metabolic Inactivation Pathways of RvE1
Inactivation Enzyme | Cofactor | Primary Metabolite | Biological Activity | Tissue/Cell Specificity |
---|---|---|---|---|
15-PGDH | NAD⁺ | 18-oxo-RvE1 | Inactive | Murine lung, Kidney |
Cytochrome P450 (ω-hydroxylase) | NADPH | 20-hydroxy-RvE1 | Reduced activity | Human neutrophils |
Alcohol/Carboxyl Dehydrogenase | NAD⁺ | 20-carboxy-RvE1 | Inactive | Liver, Whole blood |
Double-bond reductase | NADPH | 10,11-dihydro-RvE1 | Inactive | Spleen, Inflammatory exudates |
Compound Names Mentioned:Resolvin E1 (RvE1), Aspirin-triggered Resolvin E1 (AT-RvE1), Eicosapentaenoic Acid (EPA), 18R-Hydroxy-EPE (18R-HEPE), 18S-Hydroxy-EPE (18S-HEPE), 5(6)-Epoxy-18R-HEPE, 18-oxo-RvE1, 20-Hydroxy-RvE1, 20-Carboxy-RvE1, 10,11-Dihydro-RvE1, 19-(p-Fluorophenoxy)-RvE1.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7